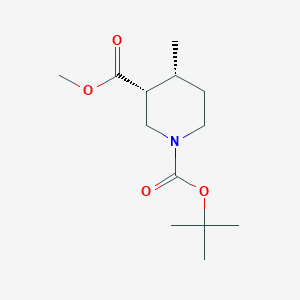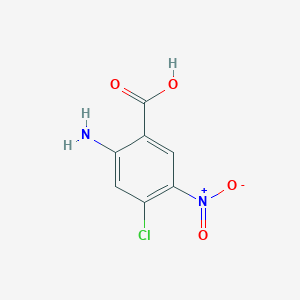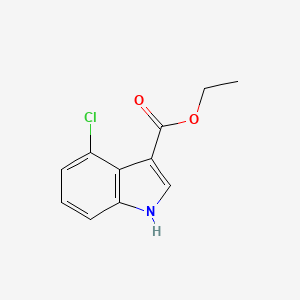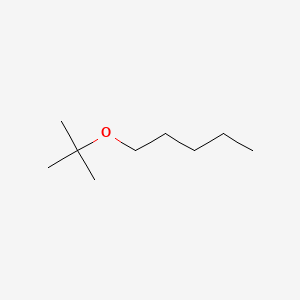![molecular formula C9H12ClN B3045056 [(2-Chlorophenyl)methyl]dimethylamine CAS No. 10175-31-2](/img/structure/B3045056.png)
[(2-Chlorophenyl)methyl]dimethylamine
Vue d'ensemble
Description
[(2-Chlorophenyl)methyl]dimethylamine is an organic compound with the molecular formula C9H12ClN . It is also known by its IUPAC name, 1-(2-chlorophenyl)-N,N-dimethylmethanamine . The compound appears as a liquid .
Molecular Structure Analysis
The molecular structure ofThis compound can be represented by the SMILES notation: CN©CC1=CC=CC=C1Cl . This indicates that the compound contains a dimethylamine group attached to a 2-chlorophenyl group. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 169.65 g/mol . The compound is soluble in water due to its amine salt form .
Applications De Recherche Scientifique
Neurological Research
- A study on BD1047, a compound structurally related to [2-Chlorophenyl)methyl]dimethylamine, explored its effects on sigma 1 receptor binding. This research suggested that compounds like BD1047 might have therapeutic potential for preventing and treating unwanted movements associated with sigma-active neuroleptics without being neurotoxic (Zambon et al., 1997).
Environmental and Toxicological Studies
- Research into 2,4-dichlorophenoxyacetic acid (a structurally related compound) and its dimethylamine salt in humans indicated variations in percutaneous penetration, influencing absorption and excretion rates, which are critical for understanding environmental exposure risks (Harris & Solomon, 1992).
- A comparative study on various forms of 2,4-dichlorophenoxyacetic acid, including the dimethylamine salt, in rats highlighted their subchronic toxicities and supported a no-observed-effect level for assessing environmental safety (Charles et al., 1996).
Metabolic and Excretion Pathways
- Investigation into the urinary excretion of thioethers as a marker for exposure to herbicides containing 2,4-dichlorophenoxyacetic acid dimethylamine suggested a noninvasive method for detecting such exposure, highlighting the compound's metabolism and excretion dynamics (Mikov et al., 2000).
Pharmacological Effects
- A study on ML 3000, a compound with similarities to [2-Chlorophenyl)methyl]dimethylamine, revealed its analgesic, antipyretic, and anti-inflammatory activities, providing insights into its potential therapeutic applications and general pharmacological effects (Algate et al., 1995).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKKJAOOPDDXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893610 | |
| Record name | 1-(2-Chlorophenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10175-31-2 | |
| Record name | 2-Chloro-N,N-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10175-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)-N,N-dimethylmethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010175312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

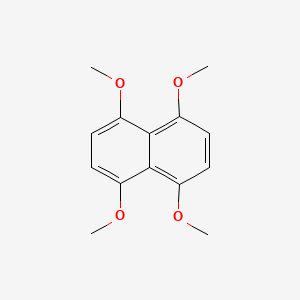

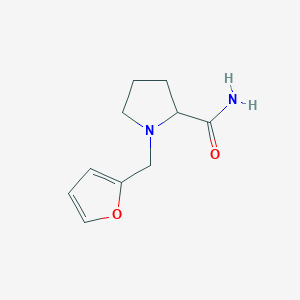
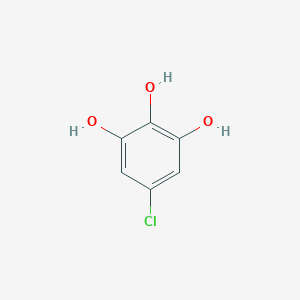


![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B3044985.png)
